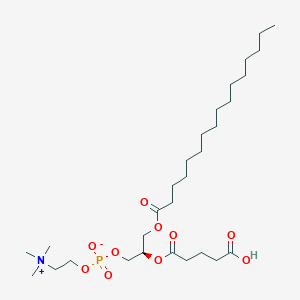
PGPC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PGPC is a phospholipid that is a constituent of oxidatively modified low-density lipoproteins (oxLDLs). It is synthesized from the non-enzymatic oxidation of a major low-density lipoprotein phospholipid, 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine . This compound is known for its role in inducing inflammation, proliferation, or apoptosis in cultured vascular smooth muscle cells and macrophages .
Preparation Methods
PGPC is synthesized through the non-enzymatic oxidation of 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine . The synthetic route involves the oxidation of the arachidonoyl group to form the glutaroyl group. This process can be carried out under conditions of oxidative stress, which can be induced by various oxidizing agents
Chemical Reactions Analysis
PGPC undergoes several types of chemical reactions, including:
Hydrolysis: It can be hydrolyzed by phospholipase A2 to produce lysophosphatidylcholine and free fatty acids.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and enzymes like phospholipase A2 . The major products formed from these reactions include lysophosphatidylcholine, free fatty acids, and other oxidized phospholipids .
Scientific Research Applications
PGPC has several scientific research applications:
Chemistry: It is used as a standard in mass spectrometry analysis of phospholipids and oxidized phospholipids.
Biology: The compound is used to study its effects on plasma membrane nanoplatforms using single-molecule microscopy.
Medicine: It is accumulated in atherosclerotic lesions and is used to study the mechanisms of atherosclerosis.
Mechanism of Action
PGPC exerts its effects by acting as an inducer of inflammation, proliferation, or apoptosis in cultured vascular smooth muscle cells and macrophages . It activates peroxisome proliferator-activated receptor alpha (PPARα) in a concentration-dependent manner . The compound also increases the expression of vascular cell adhesion molecule 1 (VCAM1) and E-selectin in human aortic endothelial cells, promoting the binding of monocytes and polymorphonuclear neutrophils . Additionally, it induces apoptosis in vascular smooth muscle cells by activating apoptotic signaling pathways .
Comparison with Similar Compounds
PGPC is similar to other oxidized phospholipids, such as:
1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine: The precursor to this compound, which undergoes oxidation to form the latter.
1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine: A product of phospholipase A2 hydrolysis of phosphatidylcholine, which has different biological activities.
1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine: Another oxidized phospholipid with similar properties and applications.
The uniqueness of this compound lies in its specific role in inducing inflammation, proliferation, or apoptosis in vascular smooth muscle cells and macrophages, as well as its accumulation in atherosclerotic lesions .
Properties
Molecular Formula |
C29H56NO10P |
|---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
[(2R)-2-(4-carboxybutanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C29H56NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28(33)37-24-26(40-29(34)21-18-19-27(31)32)25-39-41(35,36)38-23-22-30(2,3)4/h26H,5-25H2,1-4H3,(H-,31,32,35,36)/t26-/m1/s1 |
InChI Key |
CDZVJFRXJAUXPP-AREMUKBSSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















